molecular formula C23H28O3 B1680172 RU28362 CAS No. 74915-64-3

RU28362

Cat. No.: B1680172
CAS No.: 74915-64-3
M. Wt: 352.5 g/mol
InChI Key: UFZKDKHLKHEFGA-ZFTCBNFESA-N
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Description

RU28362 is a synthetic androstane glucocorticoid developed by Roussel Uclaf. It is a selective agonist of the glucocorticoid receptor (corticoid type II receptor) but does not bind to the mineralocorticoid receptor (corticoid type I receptor) . This compound is known for its high affinity and selectivity towards the glucocorticoid receptor, making it a valuable tool in scientific research.

Preparation Methods

The synthesis of RU28362 involves several steps, starting from the basic androstane structure. The key steps include:

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions often include controlled temperatures, specific catalysts, and solvents to facilitate the desired chemical transformations.

Chemical Reactions Analysis

RU28362 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Scientific Research Applications

RU28362 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study glucocorticoid receptor interactions and to develop new synthetic routes for glucocorticoids.

    Biology: Employed in studies investigating the role of glucocorticoid receptors in cellular processes and gene expression.

    Medicine: Utilized in preclinical studies to understand the effects of glucocorticoids on various diseases, including inflammation and cancer.

    Industry: Applied in the development of new pharmaceuticals targeting the glucocorticoid receptor

Mechanism of Action

RU28362 exerts its effects by selectively binding to the glucocorticoid receptor. Upon binding, the receptor undergoes a conformational change, allowing it to translocate to the nucleus. . This regulation can lead to various cellular responses, including anti-inflammatory effects, modulation of immune responses, and changes in metabolism.

Comparison with Similar Compounds

RU28362 is often compared to other glucocorticoids such as dexamethasone and cortisol. Unlike cortisol, which binds to both glucocorticoid and mineralocorticoid receptors, this compound selectively binds only to the glucocorticoid receptor . This selectivity makes this compound a more specific tool for studying glucocorticoid receptor-mediated effects without the confounding influence of mineralocorticoid receptor activation.

Similar Compounds

This compound’s unique selectivity and high affinity for the glucocorticoid receptor make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

74915-64-3

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-6,10,13-trimethyl-17-prop-1-ynyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H28O3/c1-5-8-23(26)10-7-17-16-11-14(2)18-12-15(24)6-9-21(18,3)20(16)19(25)13-22(17,23)4/h6,9,11-12,16-17,19-20,25-26H,7,10,13H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-/m0/s1

InChI Key

UFZKDKHLKHEFGA-ZFTCBNFESA-N

SMILES

CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)C)O)C)O

Canonical SMILES

CC#CC1(CCC2C1(CC(C3C2C=C(C4=CC(=O)C=CC34C)C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

11,17-dihydroxy-6-methyl-17-(1-propynyl)androsta-1,4,6-triene-3-one
RU 28362
RU 362
RU-28362
RU-362

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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